TNF-α Antagonism vs. WP5 Peptidomimetics
In a standardized L929 murine fibrosarcoma cell apoptosis assay, WP9QY demonstrated approximately two-fold higher potency in blocking TNF-α-mediated cell death compared to other peptidomimetics derived from the same WP5 binding site of the TNF-β/TNF-receptor (I) complex [1]. The compound exhibits an IC50 of 5 µM in a competitive TNF-α binding assay, which is consistent with its enhanced functional activity [1].
| Evidence Dimension | Potency in blocking TNF-α-mediated apoptosis |
|---|---|
| Target Compound Data | IC50 = 5 µM (binding assay) [1] |
| Comparator Or Baseline | Other known WP5 binding site-derived peptidomimetics |
| Quantified Difference | ~2-fold higher activity |
| Conditions | L929 murine fibrosarcoma cells; TNF-α-induced apoptosis model |
Why This Matters
This ~2-fold higher activity relative to structurally similar in-class mimics provides a clear, quantifiable advantage for researchers seeking maximal TNF-α antagonism with minimal peptide mass, ensuring more efficient lead compound optimization and reduced off-target potential.
- [1] Sigma-Aldrich. TNF-α Antagonist (CAS 199999-60-5) - Product Information Sheet. Calbiochem®. View Source
